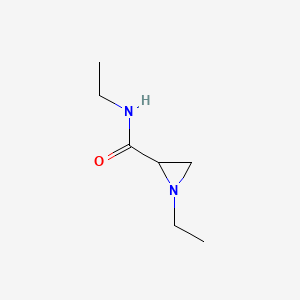

N,1-Diethylaziridine-2-carboxamide

Description

N,1-Diethylaziridine-2-carboxamide is a strained three-membered aziridine ring derivative functionalized with a carboxamide group and ethyl substituents. Aziridines are known for their high ring strain, which enhances their reactivity in ring-opening reactions and catalytic applications.

Properties

CAS No. |

131389-87-2 |

|---|---|

Molecular Formula |

C7H14N2O |

Molecular Weight |

142.202 |

IUPAC Name |

N,1-diethylaziridine-2-carboxamide |

InChI |

InChI=1S/C7H14N2O/c1-3-8-7(10)6-5-9(6)4-2/h6H,3-5H2,1-2H3,(H,8,10) |

InChI Key |

YVYQJGDZZPXURW-UHFFFAOYSA-N |

SMILES |

CCNC(=O)C1CN1CC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The comparison focuses on aziridine derivatives and related nitrogen-containing heterocycles, emphasizing structural, reactivity, and application differences.

Table 1: Key Comparisons Between N,1-Diethylaziridine-2-carboxamide and Related Compounds

Key Findings:

Ring Strain and Reactivity :

- The three-membered aziridine ring in this compound confers higher reactivity compared to five-membered pyrrolidine derivatives like Singh's Catalyst . This strain makes it more susceptible to nucleophilic attacks, a property leveraged in polymerization or drug delivery systems.

- In contrast, Singh's Catalyst utilizes pyrrolidine’s conformational flexibility for enantioselective transformations, a feature less feasible with strained aziridines.

Functional Group Influence :

- The carboxamide group in this compound may enhance solubility and hydrogen-bonding interactions, similar to aziridine-2-carboxylic acid derivatives used in peptide synthesis. However, the ethyl substituents could sterically hinder reactivity compared to simpler analogues.

Stability and Handling :

- Aziridines are generally sensitive to moisture and oxidation, necessitating inert storage conditions. Pyrrolidine-based catalysts like Singh's Catalyst are more stable, enabling broader industrial use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.